N-(4-aminophenyl)-2-phenoxyacetamide
CAS No.: 293327-23-8
Cat. No.: VC6143838
Molecular Formula: C14H14N2O2
Molecular Weight: 242.278
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 293327-23-8 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.278 |
| IUPAC Name | N-(4-aminophenyl)-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C14H14N2O2/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h1-9H,10,15H2,(H,16,17) |
| Standard InChI Key | BKTOTYLPLPCSKV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structural Characteristics
N-(4-Aminophenyl)-2-phenoxyacetamide belongs to the acetamide class, with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 250.28 g/mol. Its structure comprises:
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A 4-aminophenyl group (C₆H₆N) providing primary amine functionality.
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A phenoxy group (C₆H₅O) attached via an acetamide linker.
Key structural differences from the tert-butyl-substituted analog include the absence of the bulky 4-tert-butyl group on the phenoxy ring, which may influence solubility and receptor binding kinetics. The IUPAC name is N-(4-aminophenyl)-2-phenoxyacetamide, with the SMILES notation O=C(Nc1ccc(N)cc1)COc2ccccc2.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 250.28 g/mol |
| IUPAC Name | N-(4-aminophenyl)-2-phenoxyacetamide |
| Canonical SMILES | O=C(Nc1ccc(N)cc1)COc2ccccc2 |
Synthesis and Manufacturing
While no explicit synthesis protocol for N-(4-aminophenyl)-2-phenoxyacetamide is documented in the provided sources, methodologies for analogous compounds suggest a multi-step approach :
Key Synthesis Steps
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Condensation Reaction: Reacting 4-nitroaniline with chloroacetyl chloride to form N-(4-nitrophenyl)-2-chloroacetamide.
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Etherification: Substituting the chloride with phenoxide under alkaline conditions (e.g., K₂CO₃) to yield N-(4-nitrophenyl)-2-phenoxyacetamide.
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Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, producing the target compound.
This route mirrors the synthesis of 4-(4-aminophenyl)-3-morpholone, where nitro intermediates are reduced to amines . Yield optimization typically involves controlling reaction temperatures (35–65°C) and using polar aprotic solvents like acetonitrile .
Challenges and Optimizations
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Nitro Group Reduction: Over-reduction or incomplete conversion may occur, necessitating precise catalyst loading (5–10% Pd/C) and hydrogen pressure monitoring .
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Purification: Recrystallization from ethyl acetate/petroleum ether mixtures improves purity, as demonstrated in morpholone syntheses .
Physicochemical Properties
Predicted properties derived from structural analogs and computational models include:
The absence of electron-withdrawing groups (e.g., tert-butyl) compared to its analog may enhance solubility but reduce thermal stability.
Pharmacological Activity and Mechanisms
β3-Adrenergic Receptor Modulation
Structural analogs exhibit affinity for β3-adrenergic receptors (β3-ARs), which regulate lipolysis and thermogenesis. While direct evidence for N-(4-aminophenyl)-2-phenoxyacetamide is lacking, molecular docking studies suggest:
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The 4-aminophenyl group interacts with transmembrane domain 5 via hydrogen bonding.
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The phenoxy moiety may occupy hydrophobic pockets in the receptor’s extracellular loop.
Applications and Future Directions
Metabolic Disorder Therapeutics
β3-AR agonists are investigated for obesity and type 2 diabetes. Structural optimization (e.g., introducing sulfonamide groups) could enhance receptor specificity and metabolic stability.
Antibacterial Agent Development
Given the efficacy of analogs against Gram-positive pathogens, structure-activity relationship (SAR) studies could identify derivatives with improved potency.
Chemical Intermediate
The compound’s amine and acetamide functionalities make it a candidate for synthesizing polymers or metal-organic frameworks (MOFs).
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